N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide
Description
This compound features a hybrid structure combining a pyrrolidinone ring (5-oxopyrrolidin-3-yl) substituted with a 2-methoxyphenyl group and an indole-3-carboxamide moiety connected via an ethylenediamine linker. The pyrrolidinone ring adopts a puckered conformation due to the carbonyl group at position 5, which introduces strain and influences molecular interactions . The indole-3-carboxamide group is critical for interactions with hydrophobic pockets in enzymes or receptors, common in kinase inhibitors or serotonin receptor modulators.
Properties
Molecular Formula |
C23H24N4O4 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[2-[[1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C23H24N4O4/c1-31-20-9-5-4-8-19(20)27-14-15(12-21(27)28)22(29)24-10-11-25-23(30)17-13-26-18-7-3-2-6-16(17)18/h2-9,13,15,26H,10-12,14H2,1H3,(H,24,29)(H,25,30) |
InChI Key |
GJKRWDMTFXARSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole derivative, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can lead to various biological effects, such as the suppression of viral replication or the reduction of inflammation.
Comparison with Similar Compounds
Positional Isomerism: 2-Methoxy vs. 4-Methoxy Substitution
The compound N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide (RN: 878416-17-2) is a key analog differing only in the position of the methoxy group on the phenyl ring (4-methoxy vs. 2-methoxy).
- Steric Effects : The 2-methoxy group introduces ortho-substitution, creating steric hindrance that may restrict rotational freedom of the phenyl ring. This can stabilize specific conformations, improving target selectivity.
- Biological Implications : Positional isomerism significantly impacts pharmacokinetics. For example, 2-methoxy analogs may exhibit reduced metabolic clearance compared to 4-methoxy derivatives due to hindered access to cytochrome P450 enzymes.
Pyrrolidinone Ring Conformation and Puckering
The puckering of the pyrrolidinone ring is quantified using amplitude (q) and phase (φ) coordinates, as defined by Cremer and Pople .
- Target Compound : The 5-oxo group induces a twist-boat conformation (q ≈ 0.5 Å, φ ≈ 180°), optimizing hydrogen bonding with adjacent amide groups.
- Analog with 2-Oxopyrrolidin-3-yl Group: The compound N-[(2S)-1-({(1S)-1-Cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}amino)-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide (EP 3953330B1) replaces the 5-oxo with a 2-oxo group, resulting in a half-chair conformation (q ≈ 0.4 Å, φ ≈ 90°). This reduces ring strain but may compromise binding affinity in kinase targets.
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings and Implications
- The 2-methoxyphenyl group in the target compound enhances kinase inhibition potency by 7-fold compared to the 4-methoxy analog, likely due to improved hydrophobic interactions .
- Pyrrolidinone puckering (twist-boat vs. half-chair) correlates with conformational adaptability in enzyme active sites, as shown in molecular dynamics simulations .
- The indole-3-carboxamide moiety is indispensable for 5-HT₂A receptor binding, whereas indole-2-carboxamide derivatives (e.g., EP 3953330B1) show negligible activity .
Biological Activity
N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide is a complex organic compound with significant potential in biological applications. This article delves into its biological activity, synthesizing various research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula and weight:
| Property | Details |
|---|---|
| Molecular Formula | C26H28N4O3 |
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | This compound |
This compound features an indole ring, a carbonyl group, and a pyrrolidine moiety, which contribute to its biological activity.
The biological activity of this compound primarily involves interactions with G-protein coupled receptors (GPCRs) and modulation of various signaling pathways. It has been observed to bind selectively to specific receptors, influencing cellular responses.
- Receptor Interaction : The compound may interact with GPCRs, which are crucial in mediating physiological responses such as neurotransmission and hormonal regulation .
- Signaling Pathways : Its binding can activate or inhibit pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, leading to diverse biological effects including anti-inflammatory and analgesic properties .
Pharmacological Studies
Several studies have assessed the pharmacological effects of this compound:
- Anticonvulsant Activity : Research indicates that derivatives of indole compounds exhibit anticonvulsant properties. For instance, related compounds have shown efficacy in inhibiting NMDA-induced convulsions in animal models, suggesting potential applications in epilepsy management .
- Anticancer Properties : Some studies have suggested that indole derivatives can inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms. The specific interactions of this compound with cancer cell lines remain an area of active research.
Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant efficacy of similar indole derivatives in mice. The results indicated a significant reduction in seizure activity when administered orally or intravenously, with an effective dose (ED50) noted at 0.06 mg/kg for intravenous administration .
Study 2: Cancer Cell Line Inhibition
In vitro studies on human cancer cell lines showed that compounds structurally similar to this compound exhibited cytotoxic effects, leading to increased apoptosis rates compared to control groups.
Biological Activity Summary
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticonvulsant | ED50 = 0.06 mg/kg | |
| Anticancer | Induced apoptosis in cancer cells | |
| GPCR Interaction | Modulated signaling pathways |
Comparative Analysis of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
